molecular formula C17H22N2O3 B13984141 tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate

tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13984141
M. Wt: 302.37 g/mol
InChI Key: BPECXUHUUIDUFN-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spiro compounds are known for their unique three-dimensional structures, which make them valuable in drug discovery and development. These compounds often exhibit a variety of biological activities, making them key building blocks in medicinal chemistry .

Preparation Methods

The synthesis of tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :

    Dianion Alkylation and Cyclization: The starting material, ethyl 2-oxindoline-5-carboxylate, undergoes dianion alkylation and cyclization to form the spirocyclic intermediate.

    Demethylation: The resulting spirocyclic oxindole intermediate is then demethylated to yield the target compound.

This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .

Chemical Reactions Analysis

tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target receptor .

Comparison with Similar Compounds

tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which provides a rigid three-dimensional framework. Similar compounds include:

These compounds share the spirocyclic core but differ in their specific substituents and biological activities.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 3-oxospiro[1H-indole-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)14(20)12-6-4-5-7-13(12)18-17/h4-7,18H,8-11H2,1-3H3

InChI Key

BPECXUHUUIDUFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=CC=CC=C3N2

Origin of Product

United States

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